molecular formula C28H46N7O16P3S B11935539 Biotin-11-deoxycytidine-5'-triphosphate

Biotin-11-deoxycytidine-5'-triphosphate

Cat. No.: B11935539
M. Wt: 861.7 g/mol
InChI Key: JZKGHPGIZWCMBI-VPHBQDTQSA-N
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Description

Biotin-11-deoxycytidine-5’-triphosphate is a modified nucleotide that combines biotin, an 11-atom linker, and deoxycytidine-5’-triphosphate. This compound is primarily used in molecular biology for labeling and detection purposes. The biotin moiety allows for efficient interaction with avidin and streptavidin, making it a valuable tool in various biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-11-deoxycytidine-5’-triphosphate is synthesized by attaching a biotin molecule to deoxycytidine-5’-triphosphate via an 11-atom linker. The synthesis involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The reaction conditions typically require the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of Biotin-11-deoxycytidine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves automated synthesis machines, stringent quality control measures, and purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Biotin-11-deoxycytidine-5’-triphosphate undergoes various chemical reactions, including:

    Substitution Reactions: The biotin moiety can be substituted with other functional groups for different labeling purposes.

    Enzymatic Incorporation: It can be incorporated into DNA via enzymatic reactions such as nick translation, random priming, or 3’-end terminal labeling.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Enzymes: DNA polymerases, reverse transcriptase, and terminal transferase.

    Buffers: Tris-HCl buffer at pH 7.5 is commonly used to maintain optimal reaction conditions.

Major Products Formed

The major products formed from these reactions are biotin-labeled DNA or cDNA probes, which can be detected using streptavidin conjugated with various markers such as horseradish peroxidase (HRP), alkaline phosphatase (AP), or fluorescent dyes .

Scientific Research Applications

Biotin-11-deoxycytidine-5’-triphosphate has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of labeled DNA probes for various analytical techniques.

    Biology: Employed in in situ hybridization, microarray gene profiling, and other molecular biology assays.

    Medicine: Utilized in diagnostic assays to detect specific DNA sequences or mutations.

    Industry: Applied in the production of biotinylated DNA for research and development purposes

Mechanism of Action

The mechanism of action of Biotin-11-deoxycytidine-5’-triphosphate involves its incorporation into DNA by DNA polymerases. The biotin moiety allows for subsequent detection using avidin or streptavidin conjugates. This interaction is highly specific and strong, enabling efficient detection and analysis of the labeled DNA.

Comparison with Similar Compounds

Similar Compounds

    Biotin-11-deoxyuridine-5’-triphosphate: Similar in structure but contains deoxyuridine instead of deoxycytidine.

    Biotin-16-dUTP: Another biotin-labeled nucleotide used for similar applications but with a different linker length.

Uniqueness

Biotin-11-deoxycytidine-5’-triphosphate is unique due to its specific linker length, which provides optimal substrate properties and labeling efficiency. This makes it particularly suitable for applications requiring high sensitivity and specificity .

Properties

Molecular Formula

C28H46N7O16P3S

Molecular Weight

861.7 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C28H46N7O16P3S/c29-26-17(14-35(28(40)34-26)24-13-19(36)20(49-24)15-48-53(44,45)51-54(46,47)50-52(41,42)43)7-6-12-31-22(37)9-2-1-5-11-30-23(38)10-4-3-8-21-25-18(16-55-21)32-27(39)33-25/h6-7,14,18-21,24-25,36H,1-5,8-13,15-16H2,(H,30,38)(H,31,37)(H,44,45)(H,46,47)(H2,29,34,40)(H2,32,33,39)(H2,41,42,43)/b7-6+/t18-,19-,20+,21-,24+,25-/m0/s1

InChI Key

JZKGHPGIZWCMBI-VPHBQDTQSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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